2-Aminobiphenyl
Overview
Description
It is an amine derivative of biphenyl and appears as a colorless solid, although aged samples can appear colored or even black . This compound is significant in various chemical processes and has applications in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobiphenyl is typically synthesized through the hydrogenation of 2-nitrobiphenyl . The process involves the reduction of the nitro group to an amine group under hydrogenation conditions, often using a palladium catalyst.
Industrial Production Methods: In industrial settings, this compound can be produced by coupling 2-nitrochlorobenzene with halogen-substituted aromatic boronic acids to form substituted 2-nitrobiphenyls, which are then reduced to this compound . This method is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Aminobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group in 2-nitrobiphenyl is reduced to form this compound.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenated aromatic compounds and boronic acids are typical reagents.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: this compound.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-Aminobiphenyl has a wide range of applications in scientific research:
Biology: It serves as a substrate for UDP-glucuronosyltransferases, including UGT1A4, UGT2B13, and UGT2B16.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminobiphenyl involves its interaction with various molecular targets and pathways. As a substrate for UDP-glucuronosyltransferases, it undergoes glucuronidation, a process that makes it more water-soluble and facilitates its excretion from the body . This mechanism is crucial in detoxifying and eliminating potentially harmful compounds.
Comparison with Similar Compounds
4-Aminobiphenyl: Another amine derivative of biphenyl, used in similar applications but with different reactivity and properties.
2-Iodobiphenyl: Used in cross-coupling reactions but contains an iodine atom instead of an amine group.
3-Aminobiphenyl: Similar structure but with the amine group in a different position, leading to different chemical behavior.
Uniqueness of 2-Aminobiphenyl: this compound is unique due to its specific position of the amine group, which influences its reactivity and applications in catalysis and biological processes. Its role as a precursor for palladacycles and its involvement in glucuronidation pathways highlight its distinctiveness among similar compounds.
Properties
IUPAC Name |
2-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBPWBPGNQWFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Record name | 2-AMINOBIPHENYL | |
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DSSTOX Substance ID |
DTXSID3030189 | |
Record name | 2-Biphenylamine | |
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Molecular Weight |
169.22 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminobiphenyl appears as colorless or purplish crystals. (NTP, 1992), Colorless or purple solid; [Hawley] Pink to brown solid; [MSDSonline] | |
Record name | 2-AMINOBIPHENYL | |
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Record name | 2-Biphenylamine | |
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Boiling Point |
570 °F at 760 mmHg (NTP, 1992), 299 °C | |
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Record name | 2-BIPHENYLAMINE | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether, benzene; slightly sol in dimethylsulfoxide, petroleum ether, Insol in water | |
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Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (AIR= 1) | |
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Vapor Pressure |
0.000117 [mmHg], 1.2X10-4 mm Hg @ 25 °C /Estimated/ | |
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Color/Form |
Leaflets (dilute alcohol), Colorless or purplish crystals | |
CAS No. |
90-41-5 | |
Record name | 2-AMINOBIPHENYL | |
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Melting Point |
122 to 127 °F (NTP, 1992), 51 °C | |
Record name | 2-AMINOBIPHENYL | |
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Retrosynthesis Analysis
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